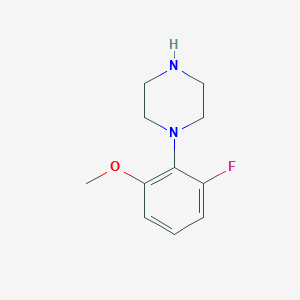

1-(2-Fluoro-6-methoxyphenyl)piperazine

Übersicht

Beschreibung

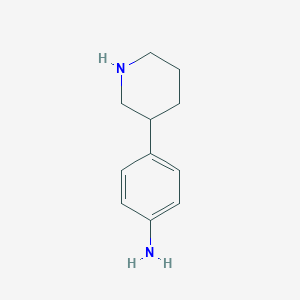

“1-(2-Fluoro-6-methoxyphenyl)piperazine” is an organic compound with the molecular formula C11H15FN2O . It has a molecular weight of 210.248 Da . This compound is a derivative of piperazine, a six-membered ring containing two opposing nitrogen atoms .

Synthesis Analysis

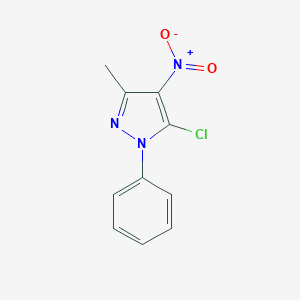

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “this compound” is1S/C11H15FN2O.ClH/c1-15-10-4-2-3-9(12)11(10)14-7-5-13-6-8-14;/h2-4,13H,5-8H2,1H3;1H . This code provides a detailed description of the molecule’s structure. Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, piperazine derivatives are known to be involved in various chemical reactions. For instance, they can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 210.248 Da . The compound has a refractive index of n20/D 1.556 (lit.) and a density of 1.141 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives are recognized for their broad spectrum of therapeutic uses, including their roles in antipsychotic, antidepressant, anticancer, anti-inflammatory, and antiviral therapies, among others. Modifications to the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules, making them a key area of interest in drug discovery and design (Rathi et al., 2016).

Anti-Mycobacterial Activity

Piperazine and its analogues have shown potential activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This highlights the role of piperazine as a vital building block in developing anti-mycobacterial agents, showcasing the importance of its structural framework in medicinal chemistry (Girase et al., 2020).

Drug Metabolism

The metabolism of arylpiperazine derivatives, which are used in treating conditions like depression and psychosis, involves extensive pre-systemic and systemic processes. The metabolites of these derivatives have been a subject of study due to their pharmacological and potentially toxicological properties (Caccia, 2007).

Pharmacophoric Groups in Antipsychotic Agents

Arylcycloalkylamines, such as phenyl piperidines and piperazines, are crucial pharmacophoric groups in antipsychotic agents. Their structure is integral to the binding affinity and selectivity for D2-like receptors, which is essential for the therapeutic efficacy of these drugs (Sikazwe et al., 2009).

Broad Pharmaceutical Applications

Piperazine and morpholine analogues exhibit a broad spectrum of pharmaceutical applications, underscoring the importance of these compounds in developing new therapeutic agents with high efficacy, better potency, and lesser toxicity (Mohammed et al., 2015).

Wirkmechanismus

Target of Action

It is structurally similar to 1-(2-methoxyphenyl)piperazine, a compound known to be used in the synthesis of urapidil , an α-blocker that lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure .

Mode of Action

For instance, Urapidil, synthesized from 1-(2-methoxyphenyl)piperazine, can cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .

Biochemical Pathways

Given its potential role in the synthesis of urapidil , it may influence pathways related to blood pressure regulation and central nervous system function.

Result of Action

Based on its potential role in the synthesis of urapidil , it may contribute to the lowering of peripheral blood pressure and the modulation of central nervous system activity.

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the biochemical reactions .

Cellular Effects

It is believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that this compound can bind to certain biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Fluoro-6-methoxyphenyl)piperazine can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with certain enzymes or cofactors, as well as potential effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. This includes interactions with any transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

1-(2-fluoro-6-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c1-15-10-4-2-3-9(12)11(10)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYYIKRCDSATNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

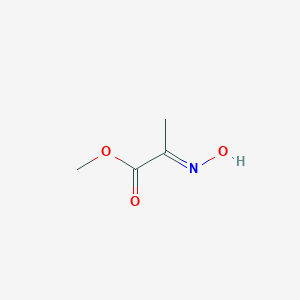

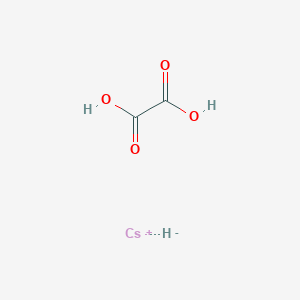

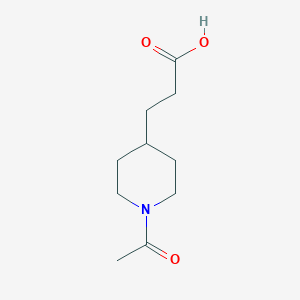

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B168734.png)